molecular formula C9H10BrNO2S B2527513 Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate CAS No. 1379345-32-0

Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate

Cat. No.: B2527513
CAS No.: 1379345-32-0
M. Wt: 276.15
InChI Key: DBUNWADDTYMNEE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate (CAS 1379345-32-0) is a high-purity brominated thiazole derivative of significant interest in modern medicinal chemistry and drug discovery. This compound, with the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol, serves as a versatile building block in organic synthesis . The cyclopropyl substituent on the thiazole ring is a particularly valuable structural feature, as this ring system is known to confer enhanced metabolic stability and bioavailability to drug candidates, with numerous FDA-approved drugs and clinical trial candidates containing this motif . The bromine atom at the 5-position and the ester group at the 4-position provide reactive sites for further functionalization, making this compound an essential intermediate for the synthesis of more complex molecules. This compound is primarily utilized in pharmaceutical research for developing novel therapeutic agents. Thiazole derivatives containing cyclopropyl fragments have demonstrated promising antifungal activity, particularly against Candida species, with some analogs showing activity superior to established antifungals like nystatin . Furthermore, the 2-aminothiazole scaffold, which can be derived from this compound, is a recognized privileged structure in anticancer drug discovery and is a fundamental component of clinically applied drugs such as dasatinib and alpelisib . Research into 2-aminothiazole-based compounds has revealed their potential to exhibit potent nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, and colon cancers . Researchers value this compound for its application in constructing targeted libraries for high-throughput screening against various biological targets. The product must be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNWADDTYMNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetic acid with cyclopropylamine to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing effects of the ester and thiazole ring.

Reaction TypeConditionsProductsYield/NotesSource
AminationEthanol, tert-butylamine, 80°CEthyl 5-(tert-butylamino)thiazole-4-carboxylateHigh yield (optimized via flow reactors)
MethoxylationNaOMe, DMF, refluxEthyl 5-methoxy-2-cyclopropylthiazole-4-carboxylateModerate yield (~65%)
  • The bromine substitution is regioselective due to the thiazole ring’s electronic environment.

  • Steric hindrance from the cyclopropyl group may slow reactions at position 2.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-couplings, enabling functionalization of the thiazole core.

Reaction TypeReagents/ConditionsProductsYield/NotesSource
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃Ethyl 5-aryl-2-cyclopropylthiazole-4-carboxylate>80% yield (broad substrate scope)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineEthyl 5-amino-2-cyclopropylthiazole-4-carboxylateRequires elevated temperatures
  • The cyclopropyl group remains intact under these conditions, as noted in studies of structurally related compounds .

Ester Hydrolysis and Functionalization

The ethoxycarbonyl group undergoes hydrolysis and subsequent derivatization.

Reaction TypeConditionsProductsYield/NotesSource
Acidic HydrolysisH₂SO₄, H₂O, reflux5-Bromo-2-cyclopropylthiazole-4-carboxylic acidNear-quantitative
AmidationNH₃ (g), THF5-Bromo-2-cyclopropylthiazole-4-carboxamide~70% yield
  • The carboxylic acid derivative serves as a precursor for further transformations, such as peptide coupling .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group may undergo ring-opening under harsh conditions, though it is generally stable in most reactions.

Reaction TypeConditionsProductsNotesSource
Acidic Ring-OpeningH₂SO₄, 100°CLinear thioamide derivativesObserved in analog studies
Oxidative CleavageO₃, then reductive workupFragmented thiazole-carboxylate productsLimited applicability
  • Ring-opening is rare under standard reaction conditions, preserving the cyclopropyl motif in most synthetic pathways .

Electrophilic Substitution and Cycloadditions

The thiazole ring exhibits limited electrophilic reactivity due to electron withdrawal from substituents.

Reaction TypeConditionsProductsNotesSource
NitrationHNO₃, H₂SO₄, 0°CLow substitution at position 3<20% yield; competing decomposition
[3+2] CycloadditionDipolarophiles (e.g., alkynes)Thiazole-fused heterocyclesRequires microwave activation
  • Electrophilic attacks are less favored compared to nucleophilic or cross-coupling pathways.

Radical Reactions

Bromine can participate in radical-mediated transformations under specific conditions.

Reaction TypeConditionsProductsNotesSource
Photoredox CouplingIr(ppy)₃, Blue LEDEthyl 5-alkyl-2-cyclopropylthiazole-4-carboxylateEmerging methodology; moderate yields

Key Structural and Reaction Insights

  • Regioselectivity : Bromine at position 5 is the primary site for substitution/cross-coupling due to electronic activation by the thiazole ring .

  • Steric Effects : The cyclopropyl group at position 2 minimally interferes with reactions at position 5 but stabilizes the ring against decomposition .

  • Functional Group Compatibility : The ester group is stable under cross-coupling conditions but readily hydrolyzed for further derivatization .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate has shown potential as an antimicrobial agent. Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity against different strains of bacteria, including resistant strains. For instance, similar compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations .

Antitumor Properties
Thiazole derivatives, including this compound, have been studied for their antitumor properties. Compounds with thiazole rings are known to interfere with cellular replication processes, making them candidates for cancer treatment . The mechanism often involves the inhibition of specific enzymes crucial for tumor growth.

Enzyme Inhibition
This compound has also been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . The structure-activity relationship (SAR) studies highlight how modifications to the thiazole ring can enhance enzyme inhibition.

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential use in developing new pesticides. Thiazole derivatives are known for their ability to disrupt the biological processes of pests, making them effective as agrochemicals. This compound could be synthesized and tested for efficacy against common agricultural pests, potentially leading to safer and more effective pest control solutions .

Fungicidal Properties
Research has indicated that thiazole derivatives possess fungicidal properties, which can be beneficial in crop protection. The compound could inhibit fungal growth by targeting specific pathways within fungal cells, thereby preventing diseases that affect crop yield .

Chemical Synthesis and Modification

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Various synthetic routes have been documented, including the use of coupling agents and catalysts to facilitate reactions under mild conditions .

Modification for Enhanced Activity
Modifications to the core structure can lead to derivatives with improved biological activity. For example, changing substituents on the thiazole ring or altering the ester group can enhance solubility and bioavailability, crucial factors in drug design .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli at MIC values <10 mg/mL.
Antitumor PropertiesShowed cytotoxic effects on cancer cell lines with IC50 values indicating strong activity.
Agricultural UseIdentified as a candidate for new fungicides with effective inhibition against Fusarium species.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and cyclopropyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) LogP Key Features
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate C₉H₁₀BrNO₂S 276.15 Br (5), cyclopropyl (2), COOEt (4) 2.96 High steric bulk, moderate lipophilicity
Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate C₇H₅BrF₃NO₂S 304.08 Br (5), CF₃ (4), COOEt (2) ~3.5* Strong electron-withdrawing CF₃ group
Ethyl 5-bromo-4-methylthiazole-2-carboxylate C₇H₇BrNO₂S 249.11 (calculated) Br (5), CH₃ (4), COOEt (2) ~2.2* Lower steric hindrance, reduced lipophilicity

*Estimated based on substituent contributions.

Key Differences and Implications

Electronic Effects
  • Trifluoromethyl (CF₃) vs. Cyclopropyl: The CF₃ group in the trifluoromethyl analog () is strongly electron-withdrawing, which polarizes the thiazole ring and may enhance metabolic stability in biological systems .
  • Methyl (CH₃) vs. Cyclopropyl : The methyl group in the 4-methyl analog () offers minimal steric hindrance compared to the cyclopropyl group, making it more reactive in planar transition states during coupling reactions .
Steric and Conformational Effects
  • The cyclopropyl group introduces significant ring strain and non-planarity, as described by Cremer and Pople’s puckering coordinates . This strain may influence crystal packing (relevant for SHELX-based crystallography studies, as in ) and solubility .
  • The trifluoromethyl group’s bulkiness (CF₃) could hinder π-π stacking interactions in solid-state structures, whereas the smaller methyl group allows tighter molecular packing .
Lipophilicity and Bioavailability
  • The trifluoromethyl analog’s higher LogP (~3.5) suggests greater membrane permeability compared to the target compound (LogP 2.96) .
  • The methyl analog’s lower LogP (~2.2) implies reduced cellular uptake but improved aqueous solubility, which may be advantageous in pharmaceutical formulations .

Biological Activity

Introduction

Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

This compound can be represented structurally as follows:

  • Molecular Formula : C8_{8}H8_{8}BrN1_{1}O2_{2}S1_{1}
  • SMILES Notation : CCOC(=O)C1=C(SC(=N1)Br)C1CC1
  • InChI : InChI=1S/C8H8BrN2O2S/c1-3-12-7(11)6-5(9)4(10)13-8(6)2/h3H2,1-2H3,(H,11,12)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+269.89858140.8
[M+Na]+291.88052143.5
[M+NH4]+286.92512145.5
[M+K]+307.85446144.0
[M-H]-267.88402139.9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, this compound exhibited significant activity:

Cell LineIC50_{50} (µM)
HeLa (Cervical)15.3
MCF7 (Breast)12.7
A549 (Lung)18.9

The compound showed selective toxicity towards cancerous cells while exhibiting minimal effects on normal cell lines, indicating its potential as a targeted therapeutic agent.

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways:

  • Inhibition of Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Targeting Metabolic Pathways : this compound has been shown to inhibit glucose metabolism in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy

A study tested the antimicrobial activity of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features. Research indicates that modifications at specific positions on the thiazole ring can enhance or diminish biological efficacy.

Key Findings in SAR Studies

  • Bromine Substitution : The presence of bromine at the fifth position enhances cytotoxicity.
  • Cyclopropyl Group : The cyclopropyl moiety contributes to increased selectivity towards cancer cells.
  • Carboxylate Functionality : The carboxylic acid group is essential for maintaining solubility and bioactivity.

Q & A

What synthetic methodologies are recommended for Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition, followed by bromination and esterification. Key steps include:

  • Cyclopropane introduction : Use transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) for regioselective cyclopropylation .
  • Bromination : Optimize bromine equivalents and reaction time to avoid over-bromination; monitor via TLC .
  • Crystallization : A 95:5 petroleum ether/ethyl acetate mixture yields high-purity crystals suitable for X-ray diffraction .
    Optimization : Vary temperature (40–80°C), solvent polarity, and catalyst loading. Use HPLC to assess purity (>95%) and adjust recrystallization solvents accordingly.

How can the crystal structure of this compound be resolved using SHELX software, and what validation steps ensure accuracy?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement .
  • Validation :
    • Check R-factor convergence (<0.05 for high-resolution data).
    • Validate hydrogen bonding via PLATON .
    • Use CIF validation tools in SHELX to flag geometric outliers (e.g., bond angle deviations >5°) .

What advanced techniques characterize intermolecular interactions in the crystal lattice?

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H···H, C–H···O). For similar thiazoles, H···H interactions dominate (~34.4%), while π-π stacking contributes <3% .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., C(4) chains for C–H···O motifs) using criteria from Etter’s formalism .
  • Electrostatic Potential Maps : Compute via DFT (e.g., Gaussian 16) to identify regions prone to nucleophilic/electrophilic interactions .

How does the cyclopropane substituent influence the thiazole ring’s electronic properties, and what spectroscopic methods detect these effects?

  • NMR Analysis :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 0.8–1.2 ppm). Ring current effects deshield adjacent thiazole protons .
    • 13C NMR : Thiazole C4 (ester carbonyl) shows downfield shifts (~165 ppm) due to electron-withdrawing effects .
  • IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; cyclopropane C–H stretches at 3000–3100 cm⁻¹ .

How can researchers address discrepancies in reported crystallographic data (e.g., bond lengths or hydrogen bonding patterns)?

  • Reproducibility Checks :
    • Re-refine raw data using multiple software (e.g., OLEX2 vs. SHELX) .
    • Compare thermal displacement parameters (Ueq) to identify disorder .
  • Contradiction Analysis :
    • Assess solvent effects (e.g., lattice water altering H-bonding).
    • Use Mogul Geometry Check to compare bond lengths/angles with Cambridge Structural Database (CSD) entries .

What strategies mitigate challenges in brominated thiazole synthesis, such as low yields or side-product formation?

  • Side-Product Identification : Use LC-MS to detect dibrominated byproducts; optimize stoichiometry (1.1 eq Br₂) .
  • Moisture Sensitivity : Conduct bromination under anhydrous conditions (e.g., dry DCM, molecular sieves).
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or size-exclusion chromatography for polar impurities .

What computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • DFT Calculations :
    • Compute Fukui indices to identify electrophilic centers (e.g., C5 bromide site) .
    • Simulate transition states for Suzuki-Miyaura coupling using B3LYP/6-311+G(d,p) basis sets.
  • Molecular Docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

How do steric effects from the cyclopropane ring impact conformational stability?

  • Ring Puckering Analysis : Use Cremer-Pople parameters to quantify out-of-plane displacements (e.g., θ = 15° for cyclopropane-thiazole dihedral angles) .
  • Dynamic NMR : Observe restricted rotation at low temperatures (e.g., –40°C in CDCl₃) for substituent mobility .

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